TAT-Gap19
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Overview
Description
TAT-Gap19 is a peptide compound known for its ability to block connexin43 hemichannels. Connexin43 is a protein that forms gap junctions and hemichannels, which are crucial for cell-to-cell communication. This compound specifically targets these hemichannels without affecting gap junctions, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
TAT-Gap19 is a specific connexin43 hemichannel (Cx43 HC) inhibitor . Connexin43 (Cx43) is a protein that forms hemichannels and gap junctions in cells . These channels play integral roles in cellular physiology and have been found to be involved in multiple pathophysiological states .
Mode of Action
This compound interacts with its target, the Cx43 hemichannel, by blocking it . This interaction has been demonstrated in various cell types, including astrocytes, cardiomyocytes, and human gingival fibroblasts . The blocking of Cx43 hemichannels by this compound inhibits the release of ATP from cells .
Biochemical Pathways
The blocking of Cx43 hemichannels by this compound affects several biochemical pathways. For instance, it modulates the signaling pathways that drive the activation of hepatic stellate cells in liver fibrosis . It also reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence .
Pharmacokinetics
The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability, which increases the inhibitory effect of Gap19 . This property allows this compound to traverse the blood-brain barrier and alleviate liver fibrosis in mice .
Result of Action
The action of this compound results in various molecular and cellular effects. It reduces oxidative stress, cell death, inflammatory responses, and premature cellular senescence . In the context of liver fibrosis, this compound treatment leads to significantly decreased collagen deposition and a reduction in the number of α-SMA-positive cells .
Action Environment
Environmental factors such as radiation can influence the action, efficacy, and stability of this compound. For example, in the presence of ionizing radiation, this compound has been shown to alleviate radiation-induced endothelial cell damage . It is worth noting that the hiv-derived membrane translocation sequence in this compound may induce pro-inflammatory side effects in cells .
Biochemical Analysis
Biochemical Properties
TAT-Gap19 interacts with Cx43 hemichannels, blocking their activity . It has no significant affinity for gap junctions or Panx1 channels . The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability and increases the inhibitory effect of Gap19 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate radiation-induced endothelial cell damage . It reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence in cells exposed to ionizing radiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Cx43 hemichannels. By blocking these hemichannels, this compound can modulate various cellular processes. For example, it has been found to significantly inhibit extracellular ATP release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, this compound was found to significantly inhibit extracellular ATP release in primary rat hepatocytes over a period of 6 to 20 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a single injection of this compound produced significant immune signal in the brain 24 hours later . Furthermore, this compound has been shown to significantly reduce infarct volume in animal models of stroke .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is facilitated by its TAT motif, which promotes membrane permeability . This allows this compound to effectively reach and interact with Cx43 hemichannels.
Preparation Methods
TAT-Gap19 is synthesized by linking the nonapeptide Gap19 to a transactivator of transcription (TAT) sequence derived from the human immunodeficiency virus. This TAT sequence enhances the membrane permeability of the peptide, allowing it to effectively inhibit connexin43 hemichannels . The synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity .
Chemical Reactions Analysis
TAT-Gap19 primarily functions as an inhibitor and does not undergo significant chemical reactions under physiological conditions. Its primary interaction is with connexin43 hemichannels, where it binds and inhibits their function. The peptide does not significantly interact with other proteins or undergo common chemical reactions such as oxidation, reduction, or substitution .
Scientific Research Applications
TAT-Gap19 has a wide range of applications in scientific research:
Cardiovascular Research: It is used to study the role of connexin43 hemichannels in cardiovascular diseases, including atherosclerosis and myocardial infarction.
Cancer Research: The compound is used to explore the involvement of connexin43 in cancer progression and metastasis.
Radiation Biology: This compound has been shown to alleviate radiation-induced endothelial cell damage, making it a potential radioprotective agent.
Comparison with Similar Compounds
TAT-Gap19 is unique in its specificity for connexin43 hemichannels. Other similar compounds include:
Carbenoxolone: A general hemichannel and gap junction inhibitor that affects multiple connexin types.
Peptide5: A connexin43 mimetic peptide that also inhibits hemichannels but has a broader range of action.
This compound stands out due to its high specificity and ability to cross the blood-brain barrier, making it particularly useful for neurological studies .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCFPIRTLVJPY-LJFAJSDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H212N46O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2703.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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